4-[(2,6-Dimethylphenoxy)methyl]benzoic acid
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Description
“4-[(2,6-Dimethylphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 149288-34-6 . It has a molecular weight of 256.3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a 2,6-dimethylphenoxy group . The InChI code for this compound is 1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound has a melting point of 153-155 degrees Celsius . It’s important to note that the physical and chemical properties can vary based on factors such as purity and environmental conditions.Scientific Research Applications
Synthesis and Material Design
One notable application of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid and its derivatives is in the synthesis of new compounds and polymers with unique electrophysical properties. Salazkin et al. (2020) synthesized 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride, using the pseudochloride as a monomer to obtain new polyarylenephthalide. This process highlights the chemical's role in creating materials that could have significant implications for electronic and photonic applications Salazkin et al., 2020.
Chemical Synthesis and Catalysis
In another study, the structural investigations of 2,6-dimethylphenoxy—aluminum compounds were carried out by Pasynkiewicz et al. (1973), providing insights into the chemical constitution of these compounds in benzene solution and their potential catalytic applications. These compounds, containing a 2,6-dimethylphenoxy group, exhibit dimeric structures in solution, suggesting potential uses in catalysis and organic synthesis Pasynkiewicz et al., 1973.
Photophysical Studies and Applications
Ghosh et al. (2010) investigated the photophysical properties of the methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid, revealing evidence of charge transfer emission from a weak primary amino donor. This study indicates potential applications in developing fluorescent materials and sensors, as the molecule exhibits broad red-shifted emission bands in both polar and non-polar environments, indicative of its utility in photophysical research Ghosh et al., 2010.
Properties
IUPAC Name |
4-[(2,6-dimethylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKEYBHECGTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-34-6 |
Source
|
Record name | 4-[(2,6-dimethylphenoxy)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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